S-Laropiprant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype DP1. It was primarily developed to reduce the facial flushing caused by niacin, a medication used to lower cholesterol levels. This compound itself does not have cholesterol-lowering effects but is used in combination with niacin to mitigate its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Laropiprant involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Laropiprant undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular signaling.

Medicine: Primarily used in combination with niacin to reduce niacin-induced flushing.

Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.

Mechanism of Action

S-Laropiprant exerts its effects by selectively antagonizing the DP1 receptor, which is activated by prostaglandin D2. By blocking this receptor, this compound prevents the vasodilation and increased blood flow that lead to facial flushing. This mechanism involves the inhibition of G protein-coupled receptor signaling pathways, reducing the production of cyclic AMP and subsequent vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Niacin: Used in combination with S-Laropiprant to lower cholesterol levels but causes flushing.

Prostaglandin D2 receptor antagonists: Other compounds that target the same receptor but may have different pharmacokinetic profiles and side effects.

Uniqueness

This compound is unique in its high selectivity for the DP1 receptor and its ability to effectively reduce niacin-induced flushing without affecting the cholesterol-lowering effects of niacin. This makes it a valuable adjunct in the treatment of dyslipidemia .

Biological Activity

S-Laropiprant is a selective antagonist of the prostaglandin D2 receptor (DP1), primarily developed to mitigate the flushing side effects associated with niacin therapy. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and clinical implications based on diverse studies.

This compound functions by selectively inhibiting the DP1 receptor, which is involved in various physiological processes, including vasodilation and inflammation. By blocking this receptor, this compound reduces the biological effects of prostaglandin D2 (PGD2), leading to decreased flushing and improved tolerability of niacin therapy in patients with dyslipidemia.

Lipid Profile Improvement

In clinical studies, this compound has demonstrated significant efficacy in improving lipid profiles when combined with extended-release niacin (ERN). The following table summarizes key findings from clinical trials assessing the lipid-lowering effects of this compound:

Intracerebral Hemorrhage Model

A notable study investigated the effects of this compound in a mouse model of intracerebral hemorrhage (ICH). The results indicated that treatment with this compound significantly reduced brain injury and neurologic deficits post-ICH. Key findings included:

- Reduction in Lesion Volume : Laropiprant-treated mice exhibited a 26.59% decrease in lesion volume compared to controls.

- Decreased Inflammation : Immunohistochemical analysis showed reduced microglial activation (Iba-1 staining) by approximately 48% in treated groups, indicating lower inflammatory responses .

Safety Profile

While this compound has shown efficacy in enhancing the tolerability of niacin, it is also associated with certain adverse effects. Clinical trials reported an increased incidence of:

- Diabetes-related complications : A notable rise in new diabetes diagnoses and disturbances in glucose control was observed among patients receiving the combination therapy .

- Gastrointestinal and Musculoskeletal Issues : Increased rates of gastrointestinal symptoms and musculoskeletal pain were documented .

Properties

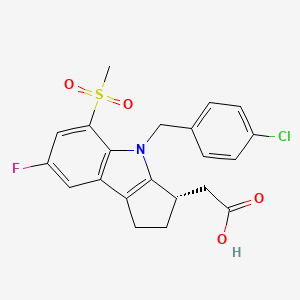

Molecular Formula |

C21H19ClFNO4S |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

2-[(3S)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |

InChI |

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m0/s1 |

InChI Key |

NXFFJDQHYLNEJK-ZDUSSCGKSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.